4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S785153
CAS No.
685513-95-5
M.F
C16H24Cl2N2Si
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-...

CAS Number

685513-95-5

Product Name

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(4,5-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H24Cl2N2Si

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C16H24Cl2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3

InChI Key

JUZAIMKYOWCVOY-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)Cl
  • Potential applications based on structure

    The presence of the pyrrolo[2,3-b]pyridine core structure suggests potential applications in medicinal chemistry. This core unit is found in various biologically active molecules, including some anti-cancer agents. The dichloro substitution pattern on the pyrrolo ring and the triisopropylsilyl group might further modify the molecule's properties for specific research purposes.

  • Availability and research focus

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound characterized by the molecular formula C16H24Cl2N2SiC_{16}H_{24}Cl_{2}N_{2}Si and a molecular weight of 343.37 g/mol. It features a pyrrolo[2,3-b]pyridine core structure, which is modified with two chlorine atoms and a triisopropylsilyl group. This compound is notable for its solid state and is primarily used in research settings, particularly in the fields of medicinal chemistry and material science .

Typical of halogenated pyridine derivatives. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, making it useful for synthesizing complex organic molecules.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can modify its electronic properties and reactivity .

While specific biological activity data for 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be limited, compounds with similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Many pyridine derivatives show efficacy against various bacterial and fungal strains.
  • Anticancer Properties: Some related compounds have been investigated for their potential to inhibit cancer cell growth.
  • Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:

  • Preparation of the Pyrrolo[2,3-b]pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of chlorine atoms at the 4 and 5 positions can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Silylation: The triisopropylsilyl group is introduced via silylation reactions using triisopropylsilyl chloride in the presence of a base like triethylamine .

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications primarily in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its potential biological activities.
  • Material Science: In the synthesis of novel materials with specific electronic or optical properties.
  • Chemical Research: Used as a reagent or intermediate in various synthetic pathways to explore new

Interaction studies involving this compound are crucial to understanding its reactivity and potential biological effects. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems and its effects on metabolic processes.
  • Toxicological Assessments: Understanding any potential adverse effects associated with exposure to this compound .

Several compounds share structural similarities with 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine at position 4Lacks the triisopropylsilyl group
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at position 5Different halogen with potential different reactivity
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridineChlorines at positions 4 and 6Additional chlorine may enhance biological activity

The uniqueness of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of halogenation and silylation, which may impart distinct physical and chemical properties compared to these similar compounds.

Wikipedia

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

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